6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups at positions 6 and 7, and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with 1-(3-pyridyl)ethylpiperazine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the quinazoline core to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Pharmacology: It is investigated for its potential use in treating neurological disorders, given its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine involves its interaction with molecular targets such as kinases and neurotransmitter receptors. The compound binds to the active sites of these proteins, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells or altered neurotransmitter release in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the piperazine and pyridine moieties, making it less versatile in biological applications.
2-[4-(1-Pyridin-3-ylethyl)piperazin-1-yl]quinazoline: Similar structure but without methoxy groups, affecting its chemical reactivity and biological activity.
4-Aminoquinazoline: A simpler analog that lacks the methoxy and piperazine substitutions, resulting in different pharmacological properties.
Uniqueness
6,7-Dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine is unique due to its combination of methoxy, piperazine, and pyridine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6,7-dimethoxy-2-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14(15-5-4-6-23-13-15)26-7-9-27(10-8-26)21-24-17-12-19(29-3)18(28-2)11-16(17)20(22)25-21/h4-6,11-14H,7-10H2,1-3H3,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGMFNUYKOJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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